molecular formula C7H7BrO2 B13801443 3-Bromo-4,6-dimethyl-2H-pyran-2-one CAS No. 669-95-4

3-Bromo-4,6-dimethyl-2H-pyran-2-one

Cat. No.: B13801443
CAS No.: 669-95-4
M. Wt: 203.03 g/mol
InChI Key: PCJLUGUBXDBHFL-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethyl-2H-pyran-2-one is a brominated pyranone derivative characterized by a six-membered α,β-unsaturated lactone ring. The compound features a bromine atom at position 3 and methyl groups at positions 4 and 5. This substitution pattern imparts unique electronic and steric properties, influencing its reactivity and physicochemical behavior. Pyranones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science, with brominated derivatives often serving as intermediates in cross-coupling reactions or bioactive molecule development .

The presence of bromine introduces electron-withdrawing effects, which polarize the lactone ring and enhance electrophilic reactivity at specific positions.

Properties

CAS No.

669-95-4

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

3-bromo-4,6-dimethylpyran-2-one

InChI

InChI=1S/C7H7BrO2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3

InChI Key

PCJLUGUBXDBHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)Br)C

Origin of Product

United States

Preparation Methods

Bromination of 4,6-Dimethyl-2H-pyran-2-one

The most common and direct approach to synthesize this compound is the electrophilic bromination of 4,6-dimethyl-2H-pyran-2-one at the 3-position. This method uses elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent system.

  • Starting Material: 4,6-Dimethyl-2H-pyran-2-one
  • Brominating Agents: Bromine (Br2), N-Bromosuccinimide (NBS)
  • Solvents: Tetrahydrofuran (THF), Acetonitrile, or other inert solvents
  • Reaction Conditions: Typically carried out at low to moderate temperatures (0–25 °C) to avoid over-bromination and degradation
  • Mechanism: Electrophilic substitution at the 3-position of the pyrone ring due to the electron-rich nature of the site adjacent to the carbonyl oxygen

This method is supported by the ChemicalBook entry, which states the synthesis of this compound from 4,6-dimethyl-2-pyrone, indicating the availability of raw materials and reagents for this transformation.

Alternative Synthetic Routes and Related Pyrone Derivatives

While direct bromination is the primary route, related literature indicates the use of functionalized pyrone derivatives as intermediates for further transformations:

  • Epoxidation and Substitution Reactions: Zhang et al. (1996) described epoxidation of furfuryl derivatives with NBS in THF/H2O, which is conceptually related to bromination strategies for pyrone derivatives.
  • Enamination Reactions: Recent research demonstrated the transformation of 3-bromo-2,6-dimethyl-4-pyrone via enamination with dimethylformamide dimethyl acetal (DMF-DMA) and bases like N-methylimidazole, leading to substituted pyrone derivatives with yields up to 72% under optimized conditions. Although this focuses on 3-bromo-2,6-dimethyl-4-pyrone, it provides insight into the reactivity of brominated pyrones and potential post-bromination functionalizations.

Reaction Conditions and Optimization

Key Parameters for Bromination

Parameter Typical Range/Value Notes
Brominating agent Br2 or NBS NBS preferred for milder conditions
Solvent THF, Acetonitrile Inert, aprotic solvents
Temperature 0–25 °C Low temperature to control selectivity
Reaction time 1–4 hours Monitored by TLC or NMR
Molar ratio (Br:substrate) 1:1 to 1.2:1 Slight excess to ensure complete reaction

Yield and Purification

  • Yields for this compound typically range from 30% to 70%, depending on the reaction scale and purification method.
  • Purification is commonly achieved by recrystallization or column chromatography.
  • Characterization is done by NMR spectroscopy, confirming substitution at the 3-position.

Comprehensive Data Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Temperature Yield (%) Reference
Direct bromination 4,6-Dimethyl-2H-pyran-2-one Br2 or NBS THF 0–25 °C 30–70
Epoxidation-related bromination 2-Furfuryl derivatives NBS THF/H2O Room temp Not specified
Enamination of 3-bromo-pyrone 3-Bromo-2,6-dimethyl-4-pyrone DMF-DMA + NMI Autoclave, 100–120 °C 12–25 h 53–72

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. Key examples include:

Table 1: Substitution reactions with nitrogen nucleophiles

ReagentConditionsProductYield (%)
AnilineAcetic acid, 90°C, 4 hrs3-(Phenylamino)-4,6-dimethyl-2H-pyran-2-one82
DiphenylamineAcetic acid, 90°C, 4 hrs3-(Diphenylamino)-4,6-dimethyl-2H-pyran-2-one86
BenzylamineAcetonitrile, reflux, 6 hrs3-(Benzylamino)-4,6-dimethyl-2H-pyran-2-one76

These reactions proceed via an SNAr mechanism, facilitated by the electron-withdrawing effect of the pyrone carbonyl group. The bromine’s position ortho to the carbonyl enhances leaving-group ability.

Enamination Reactions

The compound participates in enamination with dimethylformamide dimethyl acetal (DMF-DMA), forming vinylogous enamines. Reaction outcomes depend on temperature and base stoichiometry:

Table 2: Enamination under varying conditions

BaseTemperature (°C)Time (hrs)ProductYield (%)
N-Methylimidazole12033-(Dimethylamino)vinyl-4,6-dimethyl-2H-pyran-2-one53
N-Methylimidazole10043-(Dimethylamino)vinyl-4,6-dimethyl-2H-pyran-2-one80

Lower temperatures favor selective monoenamination at the methyl group adjacent to bromine, while higher temperatures promote over-reaction or decomposition .

Double Functionalization

Sequential enamination and substitution enable the synthesis of bis-functionalized derivatives:

Table 3: Two-step functionalization example

StepReagentConditionsIntermediate/ProductYield (%)
1DMF-DMA100°C, N-Methylimidazole3-(Dimethylamino)vinyl intermediate80
2p-PhenylenediamineAcetic acid, 90°C, 4 hrsBis(aniline)-substituted pyrone51

This strategy allows access to conjugated systems with applications in materials science and medicinal chemistry.

Reactivity Trends and Mechanistic Insights

  • Steric and Electronic Effects : The methyl groups at C4 and C6 sterically hinder reactions at adjacent positions, directing substitution to C3. The bromine’s electron-withdrawing nature further activates this site .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution, while protic solvents (e.g., acetic acid) improve yields in amine coupling .

Table 4: Brominated pyranone vs. non-brominated analogs

CompoundReaction with Aniline (Yield %)Enamination Efficiency
3-Bromo-4,6-dimethyl-2H-pyran-2-one82 High (80%)
4,6-Dimethyl-2H-pyran-2-one<10Low (<20%)

The bromine substituent significantly enhances reactivity by lowering the energy barrier for nucleophilic attack.

Scientific Research Applications

Organic Synthesis

3-Bromo-4,6-dimethyl-2H-pyran-2-one serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Formation of Bioactive Compounds : The compound has been utilized to synthesize derivatives that exhibit biological activity, including anticancer properties .
  • Reactivity with Biomolecules : Studies indicate that it can interact with various biomolecules, influencing their functions and potentially leading to therapeutic applications .

Medicinal Chemistry

Research has highlighted the potential therapeutic roles of this compound and its derivatives. Notable findings include:

  • Anticancer Activity : A study demonstrated that derivatives of 2H-pyran-2-one can induce apoptosis in cancer cells. For instance, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one was shown to enhance caspase activation and increase reactive oxygen species production in T24 human bladder carcinoma cells .
  • Biological Activities : The broader class of 2-pyrones, which includes this compound, has exhibited a range of biological activities such as antifungal, cytotoxic, neurotoxic, and chemoprotective properties .

Case Study: Anticancer Properties

A pivotal study on the anticancer effects of derivatives derived from pyranones demonstrated that treatment with certain compounds led to significant cell cycle arrest and apoptosis in cancer cell lines. Specifically, the compound under investigation showed enhanced activation of apoptotic pathways through mitochondrial signaling mechanisms . This indicates promising avenues for further exploration in cancer therapeutics.

Case Study: Synthesis Optimization

Research focused on optimizing synthesis methods for pyrone derivatives has shown that varying reaction conditions can lead to improved yields. For example, adjustments in temperature and reagent concentrations during synthesis can significantly affect product yields and purity . Such findings are crucial for industrial applications where scalability is essential.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom and the pyrone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,6-Dimethyl-2H-pyran-2-one

  • Molecular Formula : C₇H₈O₂
  • Key Differences : Lacks the bromine atom at position 3.
  • Reactivity : The absence of bromine reduces electron withdrawal, making the α,β-unsaturated lactone less polarized. However, the methyl groups at positions 4 and 6 mirror the steric environment of the target compound. Evidence suggests that 4,6-dimethyl-2H-pyran-2-one is a suitable read-across analog for reactivity studies despite its smaller size, as it shares critical reactive features (e.g., conjugated carbonyl system) .

3-Bromo-2H-pyran-2-one

  • Molecular Formula : C₅H₃BrO₂
  • Key Differences : Lacks methyl groups at positions 4 and 6.
  • However, the lack of electron-donating methyl substituents may alter electronic effects, making the lactone ring more susceptible to deprotonation or ring-opening reactions compared to the target compound .

3-Bromo-5,6-dihydro-2H-pyran-2-one

  • Molecular Formula : C₅H₅BrO₂
  • Key Differences : Contains a saturated C5–C6 bond (dihydro structure).
  • Reactivity: Reduced aromaticity due to the loss of conjugation in the dihydro region.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP<sup>a</sup> Key Substituents Stability/Reactivity Notes
3-Bromo-4,6-dimethyl-2H-pyran-2-one 215.04 ~1.8 (estimated) Br (C3), Me (C4, C6) Enhanced stability due to methyl groups; bromine directs electrophilic substitution.
4,6-Dimethyl-2H-pyran-2-one 124.14 ~0.9 Me (C4, C6) Reactive α,β-unsaturated ketone; used in read-across studies .
3-Bromo-2H-pyran-2-one 174.98 ~1.2 Br (C3) Lower steric hindrance; higher electrophilicity at C3.
3-Bromo-5,6-dihydro-2H-pyran-2-one 176.997 ~1.5 Br (C3), dihydro (C5–C6) Reduced aromaticity; increased reactivity in ring-opening reactions .

<sup>a</sup>logP values estimated using Crippen or similar methods.

Research Findings

Reactivity in Cross-Coupling Reactions

  • The bromine atom in this compound makes it a candidate for Suzuki-Miyaura couplings, similar to other brominated pyranones. However, the methyl groups may hinder access to the reaction site compared to 3-bromo-2H-pyran-2-one .

Toxicological Read-Across Potential

  • 4,6-Dimethyl-2H-pyran-2-one is validated as a read-across analog for toxicity studies due to shared reactive motifs (e.g., α,β-unsaturated carbonyl groups). The addition of bromine in the target compound is unlikely to alter reactivity pathways significantly, supporting its use in predictive toxicology .

Biological Activity

3-Bromo-4,6-dimethyl-2H-pyran-2-one is a brominated pyranone compound that has garnered attention for its potential biological activities. With a molecular formula of C7_7H7_7BrO2_2 and a molecular weight of approximately 203.035 g/mol, this compound is characterized by a six-membered ring containing one oxygen atom. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the bromination of 2H-pyran-2-one using N-bromosuccinimide in chloroform at room temperature. This method can be optimized for industrial applications to enhance yield and purity while ensuring safety in handling bromine reagents .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

  • Anticancer Activity: Studies have shown that related pyranones can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest in human bladder carcinoma cells through mitochondrial pathways .
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent .
  • Neuroprotective Effects: Pyran-based compounds are noted for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Mechanism

A study investigated the effects of related pyranone compounds on T24 human bladder cancer cells. The results indicated that treatment led to increased production of reactive oxygen species (ROS), activation of caspases, and induction of apoptosis. Flow cytometry revealed significant alterations in the cell cycle and mitochondrial membrane potential (MMP) following treatment .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial activity of this compound was assessed using agar diffusion assays. The results demonstrated effective inhibition against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural characteristics and biological activities:

Compound NameStructure CharacteristicsUnique Features
This compound Bromine at position 3 on pyranone ringExhibits significant biological activity
5-Bromo-2-pyrone Bromination at a different positionDifferent chemical properties
3-Chloro-4,6-dimethyl-2H-pyran-2-one Chlorine substituent instead of bromineVaries in reactivity profile
3-Iodo-4,6-dimethyl-2H-pyran-2-one Iodine substituentEnhanced reactivity compared to bromine

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, interactions with biomolecules suggest that it may influence cellular signaling pathways involved in apoptosis and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4,6-dimethyl-2H-pyran-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of 4,6-dimethyl-2H-pyran-2-one using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of bromine equivalents. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitoring by TLC and NMR ensures intermediate stability.

Q. How can structural confirmation of this compound be performed?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify methyl protons at δ 2.1–2.3 ppm and bromine-induced deshielding effects), 13C^{13}C-NMR (to confirm carbonyl resonance at ~160–170 ppm), and mass spectrometry (EI-MS for molecular ion at m/z 217 [M+^+]). X-ray crystallography (as in ) resolves stereoelectronic effects in the pyranone ring .

Q. What are the key solubility and stability considerations for this compound in experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (e.g., 3–9) and light exposure are critical. Store at –20°C in amber vials to prevent bromine displacement or ring-opening reactions .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Bromine at the 3-position activates the pyranone ring for palladium-catalyzed coupling. Use Pd(PPh3_3)4_4/K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C. Monitor regioselectivity via 1H^1H-NMR to distinguish between C-2 vs. C-4 coupling products. Computational DFT studies (e.g., Hirshfeld charge analysis) predict electron-deficient sites .

Q. How can contradictory spectroscopic data (e.g., conflicting 1H^1H-NMR shifts) from different studies be resolved?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Replicate experiments using deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts. Compare with literature data (e.g., CRC Handbook for pyranone derivatives) and validate via 2D NMR (COSY, HSQC) .

Q. What strategies mitigate thermal degradation during high-temperature reactions involving this compound?

  • Methodological Answer : Degradation occurs via retro-Diels-Alder pathways. Use microwave-assisted synthesis (50–100°C, short reaction times) or inert atmospheres (N2_2/Ar). Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Data Analysis & Experimental Design

Q. How can computational modeling (e.g., DFT) predict reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Calculate Fukui indices to identify electrophilic centers. Optimize geometry at the B3LYP/6-31G(d) level using Gaussian. Compare activation energies for SN_N2 vs. SN_NAr mechanisms. Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants in DMSO) .

Q. What analytical techniques differentiate between keto-enol tautomerism in this compound?

  • Methodological Answer : Use 1H^1H-NMR in DMSO-d6_6 to detect enolic protons (δ 12–14 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm1^{-1} for keto vs. ~1650 cm1^{-1} for enol). Variable-temperature NMR (VT-NMR) monitors tautomeric equilibria .

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